molecular formula C12H8ClN3O3S B4787158 N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4787158
M. Wt: 309.73 g/mol
InChI Key: VKWFNWRYGRBRIN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the benzoxadiazole ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-chlorophenylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzoxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxadiazole derivatives.

    Oxidation and Reduction: Products include different oxidation states of the benzoxadiazole ring.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Benzoxadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoxadiazole ring can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Uniqueness

N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole ring and the sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-8-4-1-2-5-9(8)16-20(17,18)11-7-3-6-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWFNWRYGRBRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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